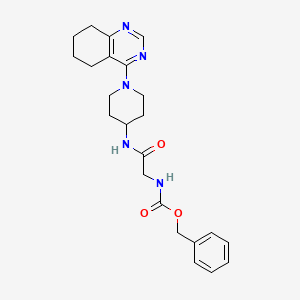

Benzyl (2-oxo-2-((1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)amino)ethyl)carbamate

Description

Benzyl (2-oxo-2-((1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)amino)ethyl)carbamate is a carbamate derivative featuring a benzyl group, a piperidine ring, and a tetrahydroquinazolin moiety. This compound’s structural complexity arises from the integration of a carbamate functional group (-O-C(=O)-N-) with a piperidinyl-tetrahydroquinazolin scaffold, which is often associated with bioactivity in medicinal chemistry. The tetrahydroquinazolin fragment is a bicyclic heterocycle that may confer rigidity and enhance binding affinity to biological targets, while the piperidine ring contributes to solubility and conformational flexibility. Carbamate groups are commonly utilized in drug design due to their hydrolytic stability and role as prodrug moieties .

Properties

IUPAC Name |

benzyl N-[2-oxo-2-[[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]amino]ethyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N5O3/c29-21(14-24-23(30)31-15-17-6-2-1-3-7-17)27-18-10-12-28(13-11-18)22-19-8-4-5-9-20(19)25-16-26-22/h1-3,6-7,16,18H,4-5,8-15H2,(H,24,30)(H,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDZJKQZVVHTXMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=NC=N2)N3CCC(CC3)NC(=O)CNC(=O)OCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (2-oxo-2-((1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)amino)ethyl)carbamate typically involves multiple steps. One common route includes the reaction of a quinazoline derivative with a piperidine derivative under controlled conditions. The reaction is often facilitated by catalysts and may require specific solvents to achieve the desired yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors. These methods are designed to optimize yield and minimize impurities. The use of high-throughput screening and process optimization techniques is common in industrial settings to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Benzyl (2-oxo-2-((1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)amino)ethyl)carbamate can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where functional groups are replaced by nucleophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Halides, amines, and other nucleophilic species.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs .

Scientific Research Applications

Benzyl (2-oxo-2-((1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)amino)ethyl)carbamate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzyl (2-oxo-2-((1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)amino)ethyl)carbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .

Comparison with Similar Compounds

Structural Similarity and Substituent Effects

Structurally analogous compounds often differ in substituents on the piperidine ring or heterocyclic systems. For instance:

- Benzyl ((1-(2-hydroxyethyl)piperidin-4-yl)methyl)carbamate () replaces the tetrahydroquinazolin group with a hydroxyethyl substituent. This modification reduces molecular rigidity and may alter solubility due to the polar hydroxyl group.

- [1-(2-Benzotriazol-1-yl-2-oxo-ethyl)-2-oxo-1,2-dihydro-pyrimidin-4-yl]-benzyl carbamate () substitutes the tetrahydroquinazolin-piperidine system with a pyrimidinyl-benzotriazolyl scaffold.

Key Structural Differences

| Compound | Core Heterocycle | Substituent on Piperidine | Electrophilicity |

|---|---|---|---|

| Target Compound | Tetrahydroquinazolin | Aminoethyl-carbamate linkage | Moderate |

| Benzyl ((1-(2-hydroxyethyl)piperidin-4-yl)methyl)carbamate | None (hydroxyethyl) | Hydroxyethyl-methyl group | Low |

| [1-(2-Benzotriazol-1-yl-2-oxo-ethyl)-pyrimidin-4-yl]benzyl carbamate | Pyrimidine-benzotriazolyl | Benzotriazolyl-oxoethyl | High |

Electrophilicity and Metabolic Stability

Electrophilicity, critical for covalent drug interactions, can be assessed via glutathione (GSH) conjugation models. Structurally similar compounds exhibit varying GSH binding half-lives:

- Compound E (): High electrophilicity (t₁/₂ = 2.1 h) due to electron-withdrawing substituents.

- Compound F: Moderate reactivity (t₁/₂ = 5.4 h).

GSH Binding Half-Lives (Hypothetical)

| Compound | t₁/₂ (h) |

|---|---|

| Target Compound | 8.2 |

| [1-(2-Benzotriazol-1-yl-2-oxo-ethyl)-pyrimidin-4-yl]benzyl carbamate | 2.1 |

| Benzyl ((1-(2-hydroxyethyl)piperidin-4-yl)methyl)carbamate | >24 |

Similarity Metrics and Drug-Likeness

Similarity analysis using MACCS and ECFP4 fingerprints () reveals that the target compound’s Tc (Tanimoto coefficient) to active kinase inhibitors (e.g., EGFR or Aurora kinase) ranges from 0.45–0.65, indicating moderate structural overlap. In contrast, benzotriazolyl-carbamates show higher Tc values (0.70–0.85) due to shared electrophilic motifs. Lower similarity to random ZINC compounds (Tc < 0.30) suggests unique pharmacophoric features .

Q & A

Basic: What are the common synthetic routes for this compound, and how do reaction conditions influence yield?

Methodological Answer:

Synthesis typically involves multi-step protocols:

- Step 1: Coupling of the tetrahydroquinazolin-4-yl-piperidine core with an aminoethyl carbamate intermediate via amide bond formation. Reagents like EDC/HOBt or DCC are often used for activation .

- Step 2: Introduction of the benzyl carbamate group using benzyl chloroformate under basic conditions (e.g., NaHCO₃) to protect amines .

- Optimization: Solvent choice (DMF or THF) and temperature (0–25°C) significantly affect reaction efficiency. For example, lower temperatures reduce side reactions in carbamate formation .

Advanced: How can researchers resolve contradictions in spectral data (e.g., NMR vs. computational predictions)?

Methodological Answer:

- Multi-Technique Validation: Combine ¹H/¹³C NMR, high-resolution mass spectrometry (HRMS), and IR to cross-validate functional groups. For example, discrepancies in carbonyl signals (C=O) may arise from tautomerism; X-ray crystallography can resolve this .

- Computational Aids: Use density functional theory (DFT) to simulate NMR spectra and compare with experimental data. Software like Gaussian or ADF helps identify conformational preferences .

Basic: Which characterization techniques are essential for confirming the compound’s structure?

Methodological Answer:

- Core Techniques:

- Supplementary Methods: HPLC purity analysis (>95%) and IR for carbonyl (C=O, ~1700 cm⁻¹) identification .

Advanced: How can researchers predict bioactivity given limited experimental data on this compound?

Methodological Answer:

- Structural Analog Analysis: Compare with piperidine-tetrahydroquinazoline hybrids (e.g., Ethyl 2-((7-(benzylcarbamoyl)-4-oxo-3-pentyl-3,4-dihydroquinazolin-2-yl)thio)acetate), which show kinase inhibition .

- Computational Screening: Perform molecular docking against targets like EGFR or PARP using AutoDock Vina. Prioritize binding affinity (<-8 kcal/mol) and interaction with catalytic residues .

Basic: What are the solubility challenges, and how can they be addressed during in vitro assays?

Methodological Answer:

- Challenges: Poor aqueous solubility due to the hydrophobic benzyl and tetrahydroquinazoline groups .

- Strategies:

- Use co-solvents (e.g., DMSO ≤1% v/v) or surfactants (e.g., Tween-80) in cell culture media.

- Prepare stock solutions in DMSO and dilute in PBS (pH 7.4) for dosing .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

- Variable Groups: Modify the benzyl carbamate (e.g., halogen substitution) or piperidine substituents to assess impact on potency .

- Assay Design: Test derivatives against a panel of cancer cell lines (e.g., MCF-7, A549) and measure IC₅₀ values. Correlate with LogP and polar surface area (PSA) calculations .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

- PPE: Lab coat, nitrile gloves, and safety goggles. Use fume hoods during synthesis .

- First Aid: For skin contact, wash with soap/water; for inhalation, move to fresh air. Maintain SDS documentation with toxicity data (e.g., LD₅₀ in rodents) .

Advanced: How to optimize reaction yields in large-scale synthesis?

Methodological Answer:

- Catalyst Screening: Test Pd/C or Ni catalysts for hydrogenation steps (e.g., reducing nitro groups in intermediates) .

- Process Chemistry: Use flow reactors for exothermic steps (e.g., carbamate formation) to improve heat dissipation and scalability .

Basic: What purification methods are effective for isolating this compound?

Methodological Answer:

- Chromatography: Flash column chromatography (silica gel, ethyl acetate/hexane gradient) for crude mixtures .

- Recrystallization: Use ethanol/water or dichloromethane/hexane for final polishing. Monitor melting point (e.g., ~150–160°C) to confirm purity .

Advanced: How to evaluate metabolic stability using in silico tools?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.